molecular formula C11H15NO2 B7981497 (4S)-4-azaniumyl-5-phenylpentanoate

(4S)-4-azaniumyl-5-phenylpentanoate

Cat. No.: B7981497
M. Wt: 193.24 g/mol
InChI Key: URBAOHLJWLYLQE-JTQLQIEISA-N
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Description

(4S)-4-azaniumyl-5-phenylpentanoate is a chiral organic compound characterized by a pentanoate backbone with a protonated amino group (azaniumyl) at the C4 position and a phenyl substituent at the C5 position. Its molecular formula is C₁₁H₁₄NO₂⁻, reflecting the deprotonated carboxylate group. This compound’s structural features—a charged amino group and aromatic phenyl ring—suggest applications in medicinal chemistry, particularly in designing prodrugs or enzyme-targeted therapies.

Properties

IUPAC Name

(4S)-4-azaniumyl-5-phenylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBAOHLJWLYLQE-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CCC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-azaniumyl-5-phenylpentanoate can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of benzaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid. Another method is the enzymatic resolution of racemic mixtures using specific enzymes that selectively react with one enantiomer, leaving the desired (4S) enantiomer.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified from the fermentation broth. This method is preferred due to its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-azaniumyl-5-phenylpentanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylpyruvate.

    Reduction: Reduction reactions can convert it into phenylethylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides and anhydrides are used in substitution reactions to introduce different functional groups.

Major Products

    Oxidation: Phenylpyruvate

    Reduction: Phenylethylamine

    Substitution: Various substituted phenylalanine derivatives

Scientific Research Applications

(4S)-4-azaniumyl-5-phenylpentanoate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and proteins.

    Biology: It serves as a precursor for the biosynthesis of neurotransmitters and other biologically active molecules.

    Medicine: It is studied for its potential therapeutic effects in treating conditions like depression and chronic pain due to its role in neurotransmitter synthesis.

    Industry: It is used in the production of artificial sweeteners like aspartame and in the formulation of dietary supplements.

Mechanism of Action

The mechanism of action of (4S)-4-azaniumyl-5-phenylpentanoate involves its conversion into various neurotransmitters through enzymatic pathways. The amino acid is first hydroxylated to form L-tyrosine, which is then further converted into L-DOPA, dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in regulating mood, cognition, and the body’s response to stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes the structural and physicochemical properties of (4S)-4-azaniumyl-5-phenylpentanoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Stereochemistry
This compound C₁₁H₁₄NO₂⁻ 208.24 Azaniumyl, carboxylate, phenyl Phenyl at C5 4S
(3S,4S)-3-hydroxy-4-amino-5-phenylpentanoic acid C₁₁H₁₅NO₃ 209.24 Hydroxyl, amino, carboxylic acid Phenyl at C5, hydroxyl at C3 3S,4S
(4S)-5-(3,5-dihydroxyphenyl)-4-hydroxypentanoic acid C₁₁H₁₄O₅ 226.23 Hydroxyl (×2), carboxylic acid 3,5-dihydroxyphenyl at C5 4S
BOC-(3S,4S)-4-amino-3-hydroxy-5-(4'-benzoxyphenyl)pentanoic acid C₂₃H₂₇NO₆ 413.47 BOC-protected amino, hydroxyl, carboxylic acid 4'-benzoxyphenyl at C5 3S,4S
Solubility and Polarity
  • This compound: The protonated amino group and carboxylate ion enhance water solubility compared to neutral analogs. However, the phenyl group introduces hydrophobicity, balancing solubility for membrane penetration .
  • (4S)-5-(3,5-dihydroxyphenyl)-4-hydroxypentanoic acid: The dihydroxyphenyl group significantly elevates hydrogen-bonding capacity, favoring interactions with polar biological targets (e.g., enzymes or receptors) .
  • BOC-protected analog: The tert-butoxycarbonyl (BOC) group masks the amino group, increasing lipophilicity and stability against enzymatic degradation, which is advantageous for prodrug design .
Reactivity and Metabolic Stability
  • The azaniumyl group in the target compound may participate in ionic interactions with negatively charged residues in proteins, enhancing binding affinity. In contrast, the hydroxyl groups in analogs like the dihydroxyphenyl derivative could undergo phase II metabolism (e.g., glucuronidation), altering pharmacokinetics .
  • The BOC-protected amino group in the analog from delays metabolic deamination, prolonging systemic circulation .
Stereochemical Impact
  • The 4S configuration in the target compound and its analogs is critical for chiral recognition in biological systems. For example, the (3S,4S) diastereomer in ’s compound may exhibit distinct binding modes to enzymes compared to the (4S)-configured target .

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